1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa
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Overview
Description
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. It is an intermediate in the preparation of labelled DL-threo-Droxidopa, an antiparkinsonian agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves multiple steps. The compound is typically synthesized through the reaction of 1,3-Benzodioxole with phthalimide and DL-threo-Droxidopa under controlled conditions. The reaction conditions often include the use of solvents such as chloroform and ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods involve strict process parameter control and quality assurance measures to meet the needs of global customers.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include derivatives of this compound with altered functional groups, which can be used for further research and applications.
Scientific Research Applications
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo using stable isotope labeling.
Medicine: Acts as an intermediate in the preparation of antiparkinsonian agents.
Industry: Utilized as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modifying the activity of enzymes and receptors involved in metabolic and neurological processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the dopaminergic system, which is crucial for its antiparkinsonian effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N
- This compound- [13C2,15N]
Uniqueness
This compound stands out due to its specific structure and the presence of stable isotopes, which make it valuable for metabolic research and environmental studies. Its role as an intermediate in the synthesis of antiparkinsonian agents further highlights its significance in medicinal chemistry.
Properties
IUPAC Name |
(2S,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c20-15(9-5-6-12-13(7-9)26-8-25-12)14(18(23)24)19-16(21)10-3-1-2-4-11(10)17(19)22/h1-7,14-15,20H,8H2,(H,23,24)/t14-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOCUAXRJOPCJ-LSDHHAIUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)[C@H]([C@@H](C(=O)O)N3C(=O)C4=CC=CC=C4C3=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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